Welcome to the BenchChem Online Store!
molecular formula C34H54O8Si3 B8470699 3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-methyl-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one CAS No. 554430-36-3

3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-methyl-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one

Cat. No. B8470699
M. Wt: 675.0 g/mol
InChI Key: VVFKFDFQNUYYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07105679B2

Procedure details

Into 1N HCl (10 mL) (1N HCl solution made using concentrated HCl in 1:1 THF:IPA) was dissolved 3-[2,4-bis-(2-trimethylsilanyl-ethoxymethoxy)-phenyl]-4-bromomethyl-7-(2-trimethylsilanyl-ethoxymethoxy)-chromen-2-one (200 mg, 0.544 mmol) and the resulting mixture was stirred for 24 h at room temperature. The reaction mixture was then diluted with EtOAc (100 mL) and the organic layer washed with water (2×20 mL) and brine (30 mL). The organic layer was dried over Na2SO4, filtered and the organic solvent evaporated to yield the title compound, 3-[2,4-Bis-(2-trimethylsilanyl-ethoxymethoxy)-phenyl]-4-methyl-7-(2-trimethylsilanyl-ethoxymethoxy)-chromen-2-one as a crude solid.

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][Si:3]([CH3:47])([CH3:46])[CH2:4][CH2:5][O:6][CH2:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][O:17][CH2:18][CH2:19][Si:20]([CH3:23])([CH3:22])[CH3:21])[CH:12]=[CH:11][C:10]=1[C:24]1[C:25](=[O:45])[O:26][C:27]2[C:32]([C:33]=1[CH2:34]Br)=[CH:31][CH:30]=[C:29]([O:36][CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[CH:28]=2>CCOC(C)=O>[CH3:46][Si:3]([CH3:2])([CH3:47])[CH2:4][CH2:5][O:6][CH2:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][O:17][CH2:18][CH2:19][Si:20]([CH3:21])([CH3:22])[CH3:23])[CH:12]=[CH:11][C:10]=1[C:24]1[C:25](=[O:45])[O:26][C:27]2[C:32]([C:33]=1[CH3:34])=[CH:31][CH:30]=[C:29]([O:36][CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[CH:28]=2

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mg
Type
reactant
Smiles
C[Si](CCOCOC1=C(C=CC(=C1)OCOCC[Si](C)(C)C)C=1C(OC2=CC(=CC=C2C1CBr)OCOCC[Si](C)(C)C)=O)(C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer washed with water (2×20 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic solvent evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C[Si](CCOCOC1=C(C=CC(=C1)OCOCC[Si](C)(C)C)C=1C(OC2=CC(=CC=C2C1C)OCOCC[Si](C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.